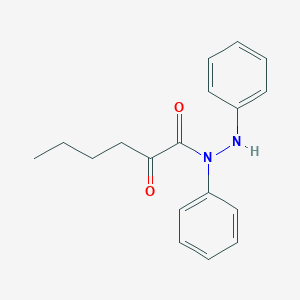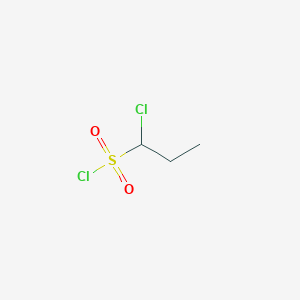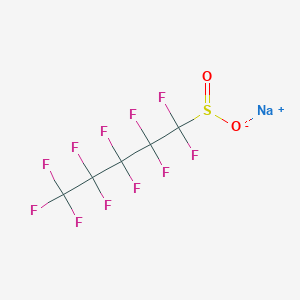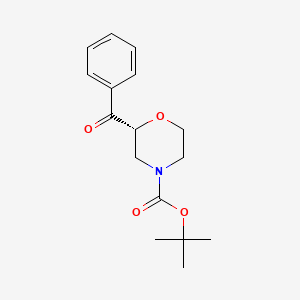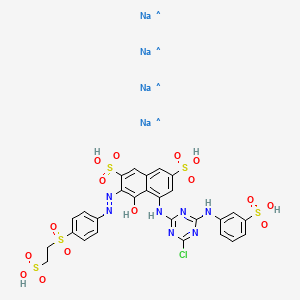
Reactive Red 198
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Red 198 is a textile azo dye . Azo dyes are a type of synthetic dye used for coloring textiles and other materials .
Synthesis Analysis
The synthesis of Reactive Red 198 involves a series of reactions. The process starts with the diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate. This is followed by coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product then undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine, and finally, condensation with 3-Aminobenzenesulfonic acid .
Chemical Reactions Analysis
Reactive Red 198 can undergo degradation reactions under certain conditions. For instance, it has been found to degrade under UV light in the presence of certain oxidants . Biodegradation is another possible reaction pathway, with certain bacterial strains shown to be capable of degrading Reactive Red 198 .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Dye Decolorization
Reactive Red 198 (RR198) is used in various dyeing processes and is often released into the environment. It’s toxic for humans and aquatic creatures, hence it’s crucial to remove it from wastewater . A study has shown that a nano-photocatalyst, ZnO-Nd, synthesized by the combustion method, can be used for the decolorization of RR198 in a falling-film photocatalytic reactor . The study found that the simultaneous usage of H2O2 and ZnO-Nd increased dye removal performance by 90% .
Photodegradation under UV and Visible Light
Another application of Reactive Red 198 is in the study of photodegradation under UV and visible light. A study used Fe2O3/Bentonite/TiO2 (Fe2O3/B/TiO2) nanoparticles as a catalyst to degrade RR198 and textile factory wastewater . The study found that complete degradation of RR198 was visible using the synthesized catalyst under UV light after 60 minutes and under visible light after 90 minutes .
Advanced Sono Nano Fenton Process
The advanced sono Nano Fenton process has been used to degrade Reactive Red 198, an organic pollutant containing a benzene ring . The study investigated the effect of pH parameters, the initial concentration of the reactive dye 198, the dose of iron nanoparticles as a catalyst, the concentration of H2O2, and the power of ultrasonic waves on the advanced sono nanofenton process .
Pharmaceutical Degradation
Reactive Red 198 has also been used in the study of pharmaceutical degradation. A study tested RR198 with two catalysts, MIL-53 (Fe) and MIL-100 (Fe), for the photocatalytic degradation of tetracycline, a pharmaceutical .
Textile Wastewater Treatment
Reactive Red 198 is often found in textile wastewater. Studies have shown that photocatalytic processes under UV and visible light can convert non-biodegradable textile wastewater into biodegradable one . The dye toxicity in the solution was fully neutralized, and the intensity of toxicity of the textile effluent was lowered by around 70% .
Environmental Impact Studies
Reactive Red 198 is used in environmental impact studies due to its widespread use and potential toxicity. Studies involving RR198 can help develop new methods for wastewater treatment and understand the environmental impacts of dye pollutants .
Wirkmechanismus
Target of Action
As a dye, it is known to interact with various materials, including textiles and biological tissues, where it binds to fibers or cellular structures to impart color .
Mode of Action
The mode of action of RR198 involves its interaction with its targets through physical and chemical processes. The dye molecules attach to the target materials, altering their optical properties and resulting in a visible color change . In biological systems, RR198 may interact with cellular structures, potentially affecting their function .
Biochemical Pathways
Research has shown that certain dyes can interfere with biological processes, such as cellular respiration and dna replication
Pharmacokinetics
As a dye, it is likely to have low bioavailability due to its large molecular size and complex structure
Result of Action
The molecular and cellular effects of RR198’s action are largely unknown due to the lack of specific studies on this compound . It is known that certain dyes can have cytotoxic effects, potentially leading to cell death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of RR198. Factors such as pH, temperature, and light exposure can affect the dye’s stability and its ability to bind to its targets . Additionally, the presence of other chemicals in the environment can influence the dye’s action, potentially leading to interactions that alter its efficacy .
Safety and Hazards
Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .
Eigenschaften
InChI |
InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQJVBXYLAGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN7Na4O15S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145017-98-7 |
Source


|
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Reactive Red 198 and what is its primary use?
A1: Reactive Red 198 (RR198) is a synthetic mono azo dye commonly used in the textile industry for its coloring properties. [, ]
Q2: Why is the presence of Reactive Red 198 in wastewater a concern?
A2: RR198 and other reactive dyes pose significant environmental risks due to their toxicity, carcinogenicity, mutagenicity, and persistence in aquatic environments. [, ] They are often poorly removed by conventional wastewater treatment methods. [, ]
Q3: What are some of the methods researchers are exploring to remove RR198 from wastewater?
A3: Numerous methods are being explored for RR198 removal, including:
- Adsorption: Using materials like activated carbon, graphene, pistachio nut shells, Azolla filiculoides, chitosan, chitosan/zinc oxide nanocomposites, iron filings, and modified zeolites. [, , , , , , , ]
- Advanced Oxidation Processes (AOPs): Employing techniques like Fenton and modified Fenton processes, photocatalysis with TiO2 and ZnO nanoparticles, ozonation, and persulfate oxidation. [, , , , , , , , ]
- Electrochemical Methods: Utilizing electrocoagulation with aluminum and iron electrodes. [, , ]
- Bioremediation: Exploring the use of microorganisms like Aspergillus parasiticus, Aspergillus terreus, Bacillus species, Chlorella vulgaris, and Candida rugosa. [, , , ]
Q4: How effective are adsorption techniques in removing RR198?
A4: Adsorption has proven to be an effective method, with various materials demonstrating high removal efficiencies:
- Activated carbon and graphene achieved nearly complete removal (98-100%). []
- Pistachio nut shells reached significant removal under optimized conditions using the Taguchi method. []
- Iron filings achieved 97.28% removal at pH 3, a contact time of 60 minutes, and an adsorbent dose of 1 g. []
Q5: What are the advantages of using advanced oxidation processes (AOPs) for RR198 degradation?
A5: AOPs offer several advantages, including:
- High efficiency: Fenton and photo-Fenton processes have demonstrated over 90% removal of RR198. [, ]
- Mineralization: Processes like UV/ZnO can achieve high mineralization rates, breaking down the dye into simpler, less harmful compounds. []
- Enhanced biodegradability: AOPs like persulfate oxidation can improve the biodegradability of RR198, making it more amenable to subsequent biological treatment. []
Q6: What is the role of nanocomposites in photocatalytic degradation of RR198?
A6: Nanocomposites, such as TiO2 supported on Fe-ZSM-5 zeolite, have shown great promise in enhancing photocatalytic degradation of RR198. [] The nano-TiO2 particles, when well dispersed on the zeolite surface, increase the active surface area for catalytic activity. []
Q7: How does the structure of the adsorbent impact RR198 removal?
A7: The adsorbent's structure significantly influences its effectiveness. For instance, chitosan, with its fibrous and porous structure, provides a large surface area for RR198 adhesion. [] Similarly, the porous structure of cuttlefish bone, revealed through SEM micrographs, contributes to its high adsorption capacity. []
Q8: Are there any low-cost adsorbents being investigated for RR198 removal?
A8: Yes, researchers are exploring cost-effective adsorbents like:
- Sugar beet pulp carbonized with citric acid. []
- Acacia tortilis shuck, which achieved 77.54% removal of RR198. []
- Russian knapweed flower powder, showing good adsorption capabilities. []
- Moringa peregrina ash, exhibiting 96% removal efficiency for a 50 mg/L dye concentration. []
- Acid-activated bentonite blended with sugarcane bagasse ash, reaching 97% removal efficiency under optimal conditions. []
Q9: How do researchers determine the optimal conditions for RR198 removal?
A9: Researchers employ various optimization techniques, including:
- Taguchi method: This statistical method identifies the optimal combination of parameters for dye removal using pistachio nut shells as adsorbents. []
- Response surface methodology (RSM): RSM helps determine the optimal parameters for maximizing RR198 degradation in processes like photocatalysis with TiO2 and electrocoagulation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


